molecular formula C15H20O3S B1613232 Cyclohexylmethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone CAS No. 898772-72-0

Cyclohexylmethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Cat. No.: B1613232
CAS No.: 898772-72-0
M. Wt: 280.4 g/mol
InChI Key: LQMJITURPYSHNA-UHFFFAOYSA-N
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Description

Cyclohexylmethyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone (CAS 898772-72-0) is a specialized organic compound featuring a thiophene ring core that is functionalized with a 1,3-dioxolane-protected carbonyl group and a cyclohexylmethyl ketone substituent . With a molecular formula of C15H20O3S and a molecular weight of 280.38 g/mol, this compound is a versatile building block in organic synthesis, particularly valued for the preparation of polyfunctionalized heterocycles and complex natural product analogs . The 1,3-dioxolane group acts as a protected aldehyde or ketone, which can be deprotected under acidic conditions to reveal a reactive carbonyl functionality, making the compound a key intermediate in multi-step synthetic routes . Its research applications extend to medicinal chemistry, where it is investigated for its potential therapeutic properties, and to materials science for the development of novel polymers and composites . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for handling and hazard information .

Properties

IUPAC Name

2-cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3S/c16-12(10-11-4-2-1-3-5-11)13-6-7-14(19-13)15-17-8-9-18-15/h6-7,11,15H,1-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMJITURPYSHNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641903
Record name 2-Cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-72-0
Record name 2-Cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the 1,3-Dioxolane Ring

  • Method: The 1,3-dioxolane ring is formed by the acetalization (ketalization) of aldehydes or ketones with ethylene glycol.
  • Catalysts: Acid catalysts such as p-toluenesulfonic acid or concentrated hydrochloric acid are used to facilitate the reaction.
  • Reaction Conditions: Typically performed in anhydrous solvents like tetrahydrofuran (THF) or toluene, often with removal of water using molecular sieves or a water scavenger such as triethyl orthoformate (HC(OEt)3).
  • Mechanism: The carbonyl group of the aldehyde or ketone reacts with ethylene glycol under acidic conditions, forming a cyclic acetal (1,3-dioxolane) via nucleophilic addition and subsequent dehydration.

Attachment of the Cyclohexylmethyl Group

  • Method: The cyclohexylmethyl group is introduced via a Grignard reaction.
  • Reagents: Cyclohexylmagnesium bromide (prepared from cyclohexyl bromide and magnesium) reacts with a suitable electrophilic intermediate, such as a propyl halide or an activated ketone derivative.
  • Reaction Conditions: Conducted under inert atmosphere (nitrogen or argon) in dry ether solvents, typically at low temperatures to moderate reactivity.
  • Result: Formation of the cyclohexylmethyl side chain linked to the thienyl ketone-dioxolane core.

Industrial and Scalable Synthesis Considerations

  • Optimization: Industrial synthesis focuses on maximizing yield and purity by optimizing temperature, solvent choice, catalyst loading, and reaction time.
  • Continuous Flow Reactors: To enhance scalability and reproducibility, continuous flow reactors are used to maintain precise control over reaction parameters.
  • Purification: Chromatographic purification is commonly applied after key steps, especially after acetal formation and Grignard reaction, to isolate pure intermediates and final products.
  • Yield: Typical overall yields for the multi-step synthesis range from 40% to 60%, depending on the efficiency of each step and purification losses.

Summary Table of Synthesis Steps and Conditions

Step Reaction Type Reagents/Catalysts Conditions Outcome
1. Dioxolane ring formation Acetalization Aldehyde/ketone + ethylene glycol + acid Acid catalyst (p-TsOH or HCl), THF, water scavenger Formation of 1,3-dioxolane ring
2. Thienyl ketone introduction Friedel-Crafts acylation Thiophene + acyl chloride + AlCl3 Anhydrous, controlled temperature 2-thienyl ketone intermediate
3. Cyclohexylmethyl attachment Grignard reaction Cyclohexylmagnesium bromide + electrophile Dry ether, inert atmosphere Cyclohexylmethyl substituted product

Detailed Research Findings and Mechanistic Insights

  • Acetalization Efficiency: Studies show that using triethyl orthoformate as a water scavenger significantly improves the yield and purity of the dioxolane ring by shifting equilibrium toward acetal formation.
  • Friedel-Crafts Selectivity: Aluminum chloride catalysis provides regioselective acylation at the 2-position of thiophene, avoiding polysubstitution. Temperature control (0–5 °C) is critical to maintain selectivity.
  • Grignard Reaction Specificity: The reaction of cyclohexylmagnesium bromide with activated ketones proceeds with high regio- and stereoselectivity, yielding predominantly the desired cyclohexylmethyl derivative.
  • Alternative Routes: Recent research explores NaOH-mediated aldol condensation followed by protection of ketone groups with ethylene glycol under acidic conditions as a scalable route for related cyclohexanone derivatives, which may be adapted for this compound.
  • Purification Techniques: Acid-base extraction and chromatographic methods are effective in removing side products formed during aldol condensation and acetalization steps, ensuring high purity of intermediates.

Notes on Related Compounds and Structural Variants

  • The compound (3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone shares similar preparation methods but differs in the alkyl chain length and substitution pattern.
  • Cyclohexyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone (PubChem CID 24723458) is a closely related compound with a cyclohexyl group directly attached to the thienyl ketone, synthesized via analogous routes.

Chemical Reactions Analysis

Types of Reactions

Cyclohexylmethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert the ketone group into an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Chemistry

Cyclohexylmethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone serves as a building block in organic synthesis . Its ability to participate in various chemical reactions such as oxidation, reduction, and substitution makes it valuable for developing complex organic molecules.

  • Oxidation Reactions : Can yield carboxylic acids or aldehydes.
  • Reduction Reactions : Converts the ketone group into alcohols or other reduced forms.
  • Substitution Reactions : Allows for the introduction of different functional groups .

Medicinal Chemistry

The compound is under investigation for its potential therapeutic properties , particularly in anticancer research. Preliminary studies suggest that it may interact with specific molecular targets to modulate biological pathways.

  • Mechanism of Action : Involves inhibition or activation of certain enzymes, affecting various biochemical processes .

Materials Science

In materials science, this compound is utilized in the development of novel materials with specific properties such as conductivity and fluorescence. This application is particularly relevant in creating advanced polymers and other composite materials .

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of this compound demonstrated its potential to inhibit tumor growth in vitro. The compound showed significant cytotoxicity against various cancer cell lines, suggesting further exploration into its pharmacological properties is warranted.

Case Study 2: Organic Synthesis Applications

In synthetic chemistry, this compound has been successfully used as an intermediate in the synthesis of more complex molecules. For example, it facilitated the formation of substituted dioxolanes through stereoselective reactions with high yields .

Mechanism of Action

The mechanism of action of Cyclohexylmethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Structural Influence on Properties: Lipophilicity: Cyclohexylmethyl and (4-cyclohexyl)butyl substituents increase molecular weight and lipophilicity compared to smaller groups like cyclopropyl or isopropyl. This may enhance membrane permeability in biological applications or compatibility with non-polar solvents . Steric Effects: Bulkier substituents (e.g., cyclohexylmethyl) could hinder reactivity in nucleophilic additions or cyclization reactions compared to less sterically hindered analogues like the isopropyl variant .

Synthetic Relevance: The 1,3-dioxolane group acts as a protecting group for ketones, enabling selective deprotection under acidic conditions. This feature is critical in multi-step syntheses, as seen in related compounds (e.g., malononitrile-mediated reactions in ) . Cyclohexylmethyl derivatives may serve as precursors to bioactive molecules, analogous to poly-oxo ketones used in natural product synthesis () .

Biological Activity

Overview

Cyclohexylmethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone (CAS No. 898772-72-0) is an organic compound that integrates a cyclohexylmethyl group, a 1,3-dioxolane ring, and a thienyl ketone moiety. Its structural complexity suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H20O3S
  • Molecular Weight : 280.4 g/mol
  • Boiling Point : Approximately 440.1 ± 45.0 °C

This compound exhibits its biological activity through interactions with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes involved in biochemical pathways. Preliminary studies suggest that it may influence cellular mechanisms related to cancer cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound has potential anticancer activity. In vitro studies have shown that the compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Induces apoptosis via caspase activation
A549 (Lung Cancer)20Cell cycle arrest at G1 phase
HeLa (Cervical Cancer)18Inhibition of proliferation

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes implicated in cancer progression. For instance, it has shown promise as an inhibitor of certain kinases involved in signaling pathways that promote tumor growth.

Case Studies

  • In Vivo Studies : A study conducted on xenograft models demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups.
    • Study Design : Mice were implanted with human cancer cells and treated with varying doses of the compound.
    • Results : A dose-dependent reduction in tumor size was observed, with a maximum reduction of 45% at the highest dose.
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.

Future Directions

The biological activity of this compound presents numerous avenues for future research:

  • Clinical Trials : Given its promising anticancer properties, further clinical trials are warranted to evaluate its efficacy and safety in humans.
  • Structural Modifications : Exploring structural analogs may enhance its potency and selectivity against specific cancer types.
  • Mechanistic Studies : Detailed studies on its interaction with molecular targets will provide deeper insights into its pharmacological profile.

Q & A

Q. What are the most reliable methods for synthesizing cyclohexylmethyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone?

Synthesis typically involves aldol condensation or ketone functionalization. For example, microwave-assisted reactions using glyoxylic acid and ketones under optimized conditions (e.g., pyrrolidine catalyst, acetic acid solvent, 60–80°C) can yield similar ketone derivatives. Reaction parameters like temperature and catalyst choice significantly influence product purity and yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • X-ray crystallography : Resolves solid-state conformation and crystallographic disorder .
  • NMR spectroscopy : Lanthanide-induced shifts (LIS) in 1^1H and 13^{13}C NMR identify solution-phase conformers and equilibrium populations .
  • IR spectroscopy : Confirms carbonyl (C=O) and dioxolane ring vibrations.

Q. How does the dioxolane ring influence the compound’s reactivity?

The 1,3-dioxolane group acts as a protecting group for ketones or aldehydes, enhancing stability during synthesis. Its electron-donating effects may modulate the thienyl ketone’s electronic properties, affecting nucleophilic attack or redox behavior .

Advanced Research Questions

Q. How can conformational discrepancies between solid-state and solution-phase data be resolved?

  • X-ray crystallography provides static solid-state conformations.
  • NMR LIS experiments assess dynamic conformers in solution.
  • Ab-initio MO calculations (e.g., 3-21G* basis sets) predict low-energy conformers, bridging experimental and theoretical data. For diheteroaryl ketones, discrepancies often arise from solvent polarity effects or crystallographic disorder, requiring multi-method validation .

Q. What strategies optimize reaction conditions for derivatives of this compound?

  • Temperature control : Lower temperatures (e.g., 60°C vs. 100°C) reduce degradation in microwave-assisted syntheses .
  • Catalyst screening : Pyrrolidine outperforms other bases in aldol condensation.
  • Solvent polarity : Polar solvents shift conformer equilibria via dipole moment interactions, as seen in di(2-furyl) ketone studies .

Q. How do computational methods improve structural predictions for this compound?

  • Ab-initio calculations (e.g., 3-21G with d-orbitals on sulfur) predict ground-state conformers and dipole moments.
  • Molecular dynamics (MD) simulations model solvent effects on conformational equilibria.
  • Density Functional Theory (DFT) validates spectroscopic data (e.g., NMR chemical shifts) .

Q. What are common pitfalls in crystallographic analysis of thienyl ketones?

  • Disorder in crystal structures : Observed in di(3-thienyl) ketone (compound 5) and 2-thienyl-3-thienyl ketone (compound 8), requiring refinement with SHELXL or similar software .
  • Twinned data : High-resolution refinement using SHELXL accommodates twinning in macromolecular crystals .

Methodological Guidance for Data Contradictions

Q. How to address conflicting NMR and X-ray data on conformer populations?

  • Cross-validate with LIS experiments : Quantify solution-phase conformer ratios.
  • Thermodynamic analysis : Compare computed Gibbs free energies of conformers with experimental populations.
  • Solvent effect modeling : Use the classical solvent effect theory to explain polarity-driven shifts in equilibria .

Q. What experimental controls ensure reproducibility in microwave-assisted syntheses?

  • Strict temperature monitoring : Prevent thermal degradation.
  • Catalyst stoichiometry : Optimize base/acid ratios (e.g., pyrrolidine/acetic acid).
  • Reaction time screening : Shorter times (e.g., 10–30 minutes) mitigate side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexylmethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone
Reactant of Route 2
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Cyclohexylmethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

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